3-(2-Nitrophenyl)isoxazol-5-amine 3-(2-Nitrophenyl)isoxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 887591-67-5
VCID: VC3861829
InChI: InChI=1S/C9H7N3O3/c10-9-5-7(11-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,10H2
SMILES: C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-]
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol

3-(2-Nitrophenyl)isoxazol-5-amine

CAS No.: 887591-67-5

Cat. No.: VC3861829

Molecular Formula: C9H7N3O3

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Nitrophenyl)isoxazol-5-amine - 887591-67-5

Specification

CAS No. 887591-67-5
Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
IUPAC Name 3-(2-nitrophenyl)-1,2-oxazol-5-amine
Standard InChI InChI=1S/C9H7N3O3/c10-9-5-7(11-15-9)6-3-1-2-4-8(6)12(13)14/h1-5H,10H2
Standard InChI Key ATHKBNBCSNXZHX-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C2=NOC(=C2)N)[N+](=O)[O-]

Introduction

Synthesis and Manufacturing

One-Pot Chlorination-Cyclization

A patented method for analogous compounds involves a one-pot synthesis using chlorination and cyclization . For example:

  • Chlorination: 2-Methyl-6-nitrobenzaldoxime reacts with chlorine in halogenated solvents (e.g., dichloromethane).

  • Cyclization: Ethylene gas is introduced with a base (e.g., triethylamine) to form the isoxazole ring .
    This method avoids isolating unstable intermediates, achieving yields >85% .

1,3-Dipolar Cycloaddition

Nitrile oxides, generated in situ from hydroximyl chlorides, react with alkynes to form isoxazoles . For 3-(2-nitrophenyl)isoxazol-5-amine:

  • Precursor: (Z)-2-Nitrobenzaldoxime reacts with propargylamine.

  • Conditions: Triethylamine in DMF at 65°C .

Table 1: Synthetic Routes Comparison

MethodYield (%)Key AdvantagesLimitations
One-Pot 85–90Scalable, avoids intermediatesRequires gaseous ethylene
Cycloaddition 60–75Mild conditions, regioselectiveMulti-step purification

Reactivity and Functionalization

Nitro Group Reduction

The nitro group can be reduced to an amine using Fe/HOAc or Zn/NH₄Cl, forming 3-(2-aminophenyl)isoxazol-5-amine . This intermediate is valuable for pharmaceutical applications .

Amine Derivatization

  • Acylation: Reacts with acyl chlorides to form amides (e.g., acetamide derivatives) .

  • Sulfonylation: Bis-sulfonylation with mesyl chloride yields spirocyclic analogs with antiviral activity .

Table 2: Functionalization Products

Reaction TypeProductApplication
Reduction 3-(2-Aminophenyl)isoxazol-5-amineAntiviral intermediates
Sulfonylation Spirocyclic bis-sulfonamidesInhibitors of flaviviruses

Applications and Research Findings

Antiviral Activity

Spirocyclic derivatives of 3-(2-nitrophenyl)isoxazol-5-amine exhibit potent activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) . For example:

  • Compound 4i: EC₅₀ = 2.0 µM against TBEV .

  • Compound 5j: EC₅₀ = 1.3 µM against WNV .

Material Science

The nitro group enhances thermal stability, making the compound a candidate for high-temperature polymers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator